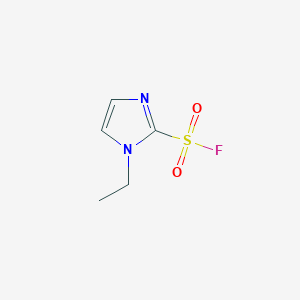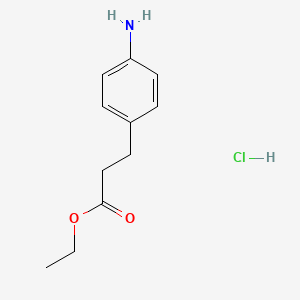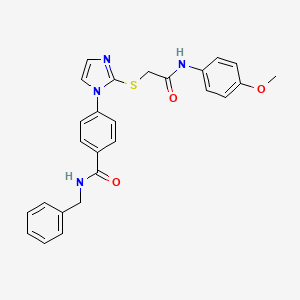
1-Ethylimidazol-2-sulfonylfluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylimidazole-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. It is known for its potent inhibitory effects on serine proteases and has been extensively studied for its biological activity and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-Ethylimidazole-2-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is studied for its inhibitory effects on serine proteases, making it a valuable tool in enzymology and protein research.
Medicine: Its potential therapeutic applications include the development of drugs targeting serine proteases involved in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds
Biochemische Analyse
Cellular Effects
The effects of 1-Ethylimidazole-2-sulfonyl fluoride on cells and cellular processes are not fully understood. It is known that fluoride, a component of this compound, can have various effects on cells. For instance, fluoride can cause oxidative stress, organelle damage, and apoptosis in single cells . It can also affect cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Ethylimidazole-2-sulfonyl fluoride in laboratory settings are not well-documented. It is known that fluoride can have effects over time. For instance, in a study on mice, it was found that the untreated mice exhibited a decline in learning and memory after 12 weeks of fluoride treatment .
Dosage Effects in Animal Models
The effects of 1-Ethylimidazole-2-sulfonyl fluoride at different dosages in animal models are not well-documented. It is known that fluoride can have dose-dependent effects. For instance, in a study on mice, it was found that treatment with low or high levels of fluoride led to declines in learning and memory after only 4 or 8 weeks, respectively .
Metabolic Pathways
The metabolic pathways that 1-Ethylimidazole-2-sulfonyl fluoride is involved in are not well-documented. It is known that fluoride can affect various metabolic pathways. For instance, fluoride can cause up-regulation of metabolic pathways like metabolism of terpenoids and polyketides and energy metabolism, while it can cause down-regulation of pathways like viral infectious diseases and folding, sorting, and degradation .
Transport and Distribution
The transport and distribution of 1-Ethylimidazole-2-sulfonyl fluoride within cells and tissues are not well-documented. It is known that fluoride can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of 1-Ethylimidazole-2-sulfonyl fluoride is not well-documented. It is known that fluoride can affect the subcellular localization of various proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethylimidazole-2-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of 1-ethylimidazole with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 1-ethylimidazole-2-sulfonyl fluoride often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethylimidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction typically yields sulfonamides or other reduced sulfur-containing compounds
Wirkmechanismus
The mechanism of action of 1-ethylimidazole-2-sulfonyl fluoride involves the inhibition of serine proteases. The compound forms a covalent bond with the active site serine residue of the enzyme, thereby blocking its catalytic activity. This inhibition is highly specific and irreversible, making it a potent inhibitor for studying enzyme function and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
- 1-Methylimidazole-2-sulfonyl fluoride
- 1-Propylimidazole-2-sulfonyl fluoride
- 1-Butylimidazole-2-sulfonyl fluoride
Comparison: 1-Ethylimidazole-2-sulfonyl fluoride is unique due to its specific inhibitory effects on serine proteases and its stability under various reaction conditions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice in both research and industrial applications .
Eigenschaften
IUPAC Name |
1-ethylimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAUNYFNFHDYQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B2393442.png)
![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2393445.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2393447.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2393448.png)
![3-[2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2393451.png)

![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2393453.png)
![3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2393454.png)
![3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393456.png)
![Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2393458.png)

